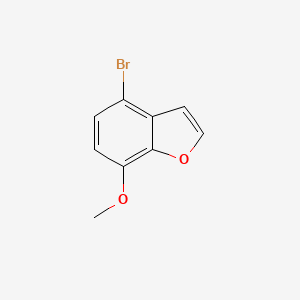

4-Bromo-7-methoxybenzofuran

Description

Properties

Molecular Formula |

C9H7BrO2 |

|---|---|

Molecular Weight |

227.05 g/mol |

IUPAC Name |

4-bromo-7-methoxy-1-benzofuran |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,1H3 |

InChI Key |

TXCXPIXLGOKOTF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

Halogenated Benzofuran Derivatives in Drug Discovery: A Technical Guide

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of halogenated benzofuran derivatives.

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors with high affinity. When functionalized with halogens (F, Cl, Br, I), these derivatives exhibit enhanced lipophilicity, metabolic stability, and unique binding interactions driven by "sigma-hole" halogen bonding. This guide analyzes the structural utility of halogenated benzofurans, contrasting the therapeutic success of agents like Amiodarone and Vilazodone against the toxicity challenges that have plagued the class, specifically hepatotoxicity.

Structural Significance & Medicinal Chemistry[1][2][3][4][5][6][7][8]

The Benzofuran Pharmacophore

The benzofuran core (1-benzofuran) consists of a benzene ring fused to a furan ring.[1] In drug discovery, it serves as a bioisostere for indole, offering altered hydrogen bonding potential (acceptor only) and distinct electronic properties.

The Role of Halogenation

Halogen incorporation is not merely for lipophilicity modulation; it is a strategic tool for altering molecular pharmacology.

-

Metabolic Blocking: Halogens at reactive sites (e.g., para-positions of phenyl rings) block cytochrome P450-mediated hydroxylation, extending half-life (

). -

Halogen Bonding (XB): Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential region (sigma-hole) on the atom's head, allowing them to act as Lewis acids interacting with backbone carbonyls or nucleophilic residues in the target protein.

-

Lipophilicity (LogP):

-

Amiodarone: Highly lipophilic (LogP ~7.6) due to the butyl chain and two iodine atoms, resulting in massive tissue accumulation.

-

Dronedarone: Removal of iodine and addition of a methylsulfonamide group reduces LogP (~6.1), reducing tissue accumulation and

(from weeks to ~24 hours).

-

Comparative Analysis of Key Agents

| Drug | Halogenation | Indication | Mechanism of Action | Key Toxicity |

| Amiodarone | Di-iodo (aryl) | Antiarrhythmic (Class III) | Multi-channel blocker (K+, Na+, Ca2+) | Thyroid dysfunction, Pulmonary fibrosis |

| Dronedarone | Non-halogenated* | Antiarrhythmic | Multi-channel blocker | Hepatotoxicity (Black Box Warning) |

| Benzbromarone | Di-bromo (aryl) | Gout (Uricosuric) | URAT1 inhibitor | Hepatotoxicity (Mitochondrial) |

| Vilazodone | None on core** | Antidepressant | SSRI + 5-HT1A partial agonist | GI disturbances (Low organ toxicity) |

*Dronedarone is a structural analog of Amiodarone but lacks iodine; it contains a methylsulfonamide group. **Vilazodone contains a benzofuran core but its electron-withdrawing groups are cyano/amide, not halogens directly on the furan, though halogenated analogs are common in SAR studies.

Therapeutic Applications & Mechanisms[2][6][9][10][11]

Cardiovascular: The Amiodarone Paradigm

Amiodarone remains the most effective antiarrhythmic for maintaining sinus rhythm in atrial fibrillation, despite its toxicity. Its efficacy stems from its "dirty drug" profile—blocking multiple ion channels simultaneously.

Visualization: Amiodarone Mechanism & Toxicity Pathways

The following diagram illustrates the dual nature of Amiodarone: its therapeutic ion channel blockade and its off-target mitochondrial toxicity.

Figure 1: Dual pathways of Amiodarone action. Blue arrows indicate therapeutic efficacy; red/yellow dashed arrows indicate toxicity mechanisms.

Oncology: Tubulin Inhibition

Halogenated benzofurans (specifically 2-aryl-3-aroyl derivatives) function as potent tubulin polymerization inhibitors. The halogen atom (often at the para-position of the 2-aryl ring) occupies a hydrophobic pocket in the colchicine-binding site of tubulin, arresting cells in the G2/M phase.

Toxicology: The Hepatotoxicity Challenge

A critical barrier in benzofuran drug development is idiosyncratic hepatotoxicity . This is often linked to the metabolic activation of the furan ring.

-

Metabolic Activation: CYP450 enzymes can oxidize the furan double bond to form a reactive cis-enedial or epoxide intermediate.

-

Glutathione Depletion: These electrophiles deplete hepatic glutathione (GSH).

-

Mitochondrial Toxicity: Lipophilic benzofurans (like Benzbromarone) uncouple oxidative phosphorylation and inhibit beta-oxidation, leading to lipid accumulation and cell death.

Mitigation Strategy:

-

Block Metabolic Hotspots: Substitution at the C2 and C3 positions of the furan ring (e.g., with alkyl or aryl groups) stabilizes the ring against epoxide formation.

-

Reduce Lipophilicity: Lowering LogP reduces mitochondrial accumulation.

Experimental Protocol: Synthesis of 2-Arylbenzofurans

The Sonogashira Coupling-Cyclization is the industry-standard methodology for synthesizing 2-substituted benzofurans efficiently. This protocol describes the synthesis of a 2-(4-chlorophenyl)benzofuran derivative.

Methodology Overview

Reaction Type: One-pot Pd/Cu-catalyzed coupling and cyclization. Substrates: 2-Iodophenol and 4-Chlorophenylacetylene. Catalyst System: Pd(PPh3)2Cl2 / CuI.[2]

Step-by-Step Protocol

Materials:

-

2-Iodophenol (1.0 equiv, 2.0 mmol)

-

4-Chlorophenylacetylene (1.2 equiv, 2.4 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

-

Copper(I) iodide (4 mol%)

-

Triethylamine (Et3N) (3.0 equiv)

-

DMF (Dimethylformamide), anhydrous (5 mL)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N2) or Argon.

-

Solvent & Base: Add anhydrous DMF (5 mL) and Et3N (0.84 mL, 6.0 mmol).

-

Substrate Addition: Add 2-Iodophenol (440 mg, 2.0 mmol) and 4-Chlorophenylacetylene (327 mg, 2.4 mmol).

-

Catalyst Addition: Add Pd(PPh3)2Cl2 (28 mg, 0.04 mmol) and CuI (15 mg, 0.08 mmol). Note: The solution typically turns dark.

-

Reaction: Heat the mixture to 80°C under N2 atmosphere. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of 2-iodophenol (typically 2–4 hours).

-

Work-up:

-

Cool to room temperature.[3]

-

Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.

-

Wash organic layer with Brine (10 mL).

-

Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel, 100-200 mesh) using a gradient of Hexanes to 5% EtOAc/Hexanes.

-

Validation: Confirm structure via 1H-NMR (characteristic singlet at ~7.0 ppm for C3-H of benzofuran) and HRMS.

Visualization: Synthetic Workflow

Figure 2: One-pot Sonogashira coupling and cyclization workflow for benzofuran synthesis.

Future Outlook

The future of halogenated benzofurans lies in precision halogenation .

-

F-18 Radiotracers: Using Fluorine-18 labeled benzofurans for PET imaging of amyloid plaques (e.g., in Alzheimer's research).

-

Atropisomerism: Exploiting bulky halogens (Br, I) to create axially chiral benzofurans as selective kinase inhibitors.

-

Metabolic Safety: Designing "soft drugs" where the halogen directs metabolism to a safe, inactive metabolite rather than a toxic quinone-methide.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI). [Link]

-

Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology (NIH PubMed). [Link]

-

A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. [Link]

-

Benzofuran synthesis: Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Structural basis of vilazodone dual binding mode to the serotonin transporter. Nature Communications. [Link]

Sources

An In-Depth Technical Guide to 7-Bromo-4-methoxybenzofuran

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: This guide focuses on the chemical compound 7-Bromo-4-methoxybenzofuran (CAS No: 286836-01-9) . While the initial topic request specified its isomer, 4-Bromo-7-methoxybenzofuran, the vast majority of available scientific and commercial data pertains to the 7-bromo-4-methoxy substitution pattern. This document comprehensively details the latter compound, which is of significant interest in synthetic and medicinal chemistry.

Introduction: The Benzofuran Scaffold as a Privileged Structure

The benzofuran ring system, a fusion of benzene and furan, is a prominent heterocyclic scaffold frequently found in natural products and synthetic compounds of high biological importance.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Consequently, benzofuran is recognized in medicinal chemistry as a "privileged structure," with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

Within this important class of compounds, 7-Bromo-4-methoxybenzofuran emerges as a particularly valuable synthetic intermediate. Its specific substitution pattern—a methoxy group at the 4-position and a bromine atom at the 7-position—provides two distinct points for chemical modification. The bromine atom is especially useful, serving as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This guide provides a detailed technical overview of 7-Bromo-4-methoxybenzofuran, covering its chemical identity, physicochemical properties, a logical synthetic approach, key applications in drug discovery, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of reproducible science. This section provides the key identifiers and properties for 7-Bromo-4-methoxybenzofuran.

Nomenclature and Structure

-

IUPAC Name: 7-bromo-4-methoxybenzofuran[6]

-

Synonyms: 7-Bromo-4-methoxy-1-benzofuran[7]

-

Molecular Formula: C₉H₇BrO₂[6]

-

Molecular Weight: 227.06 g/mol [6]

Diagram: Chemical Structure of 7-Bromo-4-methoxybenzofuran

A 2D representation of 7-Bromo-4-methoxybenzofuran.

Physicochemical Data

The data presented below is compiled from typical supplier specifications and provides a general profile of the compound.

| Property | Value | Source(s) |

| Purity | ≥95.0% | [6] |

| Appearance | White to off-white solid | [6] |

| Storage | Store at room temperature or refrigerated in a dry, well-ventilated place. Keep container tightly closed. | [7][9] |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate. | N/A |

| SMILES | BrC1=CC=C(OC)C2=C1OC=C2 | [6] |

| InChI | InChI=1S/C9H7BrO2/c1-12-7-3-2-6(10)8-5-4-11-9(7)8/h2-5H,1H3 | N/A |

Synthesis and Mechanistic Insights

The synthesis of substituted benzofurans can be achieved through various established routes.[1][2] A common and reliable method involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. This approach offers good control over the final substitution pattern.

A Plausible Synthetic Workflow

A logical synthesis for 7-Bromo-4-methoxybenzofuran starts with the commercially available precursor, 2-bromo-5-methoxyphenol. The workflow proceeds in two main steps:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromo-5-methoxyphenol is alkylated using an acetaldehyde equivalent, such as 2-chloroacetaldehyde dimethyl acetal.

-

Acid-Catalyzed Cyclization: The resulting ether intermediate is treated with a strong acid, which promotes cyclization and dehydration to form the furan ring.

Diagram: Synthetic Workflow

A two-step synthesis of 7-Bromo-4-methoxybenzofuran.

Experimental Protocol (Illustrative)

This protocol is based on established methods for benzofuran synthesis, such as those described for related analogs.[10]

Step 1: Synthesis of 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene

-

To a stirred solution of 2-bromo-5-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

-

Add 2-chloroacetaldehyde dimethyl acetal (1.2 eq) to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Causality Behind Choices:

-

K₂CO₃: A moderately strong base is required to deprotonate the phenol, forming a phenoxide ion. This nucleophile then attacks the electrophilic carbon of the chloroacetal.

-

DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

-

Acetal Protecting Group: The acetal protects the aldehyde functionality, which would otherwise be reactive under the basic conditions.

Step 2: Synthesis of 7-Bromo-4-methoxybenzofuran

-

Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 7-Bromo-4-methoxybenzofuran.

Causality Behind Choices:

-

PPA/H₂SO₄: A strong protic acid is essential. It first hydrolyzes the acetal to reveal the aldehyde. It then protonates the aldehyde's carbonyl oxygen, activating it for intramolecular electrophilic aromatic substitution, leading to the cyclization and formation of the furan ring.

-

Heat: Provides the necessary activation energy for the cyclization and subsequent dehydration (aromatization) steps.

Applications in Research and Drug Development

The true value of 7-Bromo-4-methoxybenzofuran lies in its potential as a molecular scaffold for the synthesis of complex, biologically active molecules.[4] The benzofuran core itself is associated with a wide range of therapeutic activities.[1][5][11]

Key Application Areas:

-

Anticancer Drug Discovery: The benzofuran scaffold is a core component of many compounds investigated for their anticancer properties.[3][4] These molecules can act through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and angiogenesis.[3]

-

Neurodegenerative Disease Research: Derivatives of benzofuran have shown potential in models of Alzheimer's and Parkinson's disease, highlighting their utility in neuroscience.[4]

-

Antimicrobial Agents: The scaffold is also explored for the development of new antibacterial and antifungal agents.[1][11]

The bromine atom at the 7-position is the key to its versatility. It allows for the attachment of various other molecular fragments through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram: Diversification Potential

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 7-Bromo-4-methoxy-1-benzofuran 95.00% | CAS: 286836-01-9 | AChemBlock [achemblock.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 7-Bromo-4-methoxy-1-benzofuran (1 x 500 mg) | Reagentia [reagentia.eu]

- 9. fishersci.com [fishersci.com]

- 10. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 11. phytojournal.com [phytojournal.com]

Methodological & Application

Application Note: Cyclization Protocols for 4-Bromo-7-Methoxybenzofuran-2-Carboxylate

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of ethyl 4-bromo-7-methoxybenzofuran-2-carboxylate . The protocol addresses the specific steric challenges posed by the C4-bromine atom (ortho to the aldehyde in the precursor) and prioritizes regiochemical integrity.

Executive Summary

The 4-bromo-7-methoxybenzofuran-2-carboxylate scaffold represents a high-value intermediate for drug discovery, particularly in the development of adenosine receptor antagonists and anti-inflammatory agents. The presence of the bromine atom at the C4 position provides a critical handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C7-methoxy group modulates lipophilicity and metabolic stability.

However, the synthesis of this specific isomer presents a unique challenge: steric hindrance . The precursor, 6-bromo-o-vanillin , possesses a bromine atom ortho to the formyl group. This steric crowding can retard the intramolecular aldol condensation required for ring closure, often leading to stalled ether intermediates or side reactions (Cannizzaro disproportionation) if standard protocols are applied blindly.

This guide details two validated protocols:

-

Protocol A (Stepwise Precision): Isolates the ether intermediate to ensure complete alkylation before forcing cyclization. Recommended for R&D and initial scale-up.

-

Protocol B (One-Pot Process): A streamlined high-temperature method for larger batches where process efficiency is paramount.

Retrosynthetic Analysis & Pathway

The synthesis relies on the reaction between 6-bromo-2-hydroxy-3-methoxybenzaldehyde (6-bromo-o-vanillin) and ethyl bromoacetate . The transformation involves two distinct mechanistic steps: O-alkylation (Williamson ether synthesis) followed by intramolecular aldol condensation and dehydration.

Figure 1: Retrosynthetic disconnection showing the critical intermediate and steric challenge.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Precursor: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 20035-41-0)

-

Alkylating Agent: Ethyl bromoacetate (1.1 - 1.2 equiv.)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous; DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Solvents: DMF (Anhydrous), Toluene, Acetone

Protocol A: Stepwise Precision Synthesis (Recommended)

Rationale: Isolating the ether intermediate prevents the competition between alkylation and degradation of the aldehyde, ensuring high yields despite the steric bulk of the bromine.

Step 1: O-Alkylation[1]

-

Setup: Charge a round-bottom flask with 6-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Activation: Add K₂CO₃ (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes. The solution will turn yellow/orange (phenoxide formation).

-

Addition: Add ethyl bromoacetate (1.1 equiv) dropwise over 10 minutes.

-

Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Checkpoint: The starting phenol (lower Rf) should disappear. The acyclic ether product (higher Rf) will appear.

-

-

Workup: Pour into ice water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: Off-white solid or viscous oil (Intermediate Ether). Yield typically >90%.[2]

-

Step 2: DBU-Mediated Cyclization

-

Setup: Dissolve the crude Intermediate Ether in Toluene (10 mL/mmol).

-

Cyclization: Add DBU (1.2 equiv).

-

Reflux: Heat to reflux (110°C) for 4-6 hours.

-

Workup: Cool to RT. Wash with 1M HCl (to remove DBU), then saturated NaHCO₃ and brine.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: One-Pot Process Synthesis (Scale-Up)

Rationale: Uses high temperature to drive both steps simultaneously. Efficient but requires strict moisture control.

-

Setup: Charge flask with 6-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv), K₂CO₃ (2.5 equiv), and DMF (5 mL/mmol).

-

Addition: Add ethyl bromoacetate (1.2 equiv) in one portion.

-

Reaction: Heat directly to 120°C . Stir for 4-8 hours.

-

Note: The higher temperature is necessary to overcome the energy barrier for the cyclization step caused by the adjacent bromine atom.

-

-

Monitoring: Monitor for the disappearance of the intermediate ether. If the ether persists, add a catalytic amount of TBAI (tetrabutylammonium iodide) or increase temp to 130°C.

-

Quench: Pour onto crushed ice/water. The product often precipitates as a solid. Filter, wash with water, and dry.[8][9]

Analytical Data & QC

| Parameter | Specification / Expected Value | Notes |

| Appearance | White to pale yellow needles | Recrystallized from EtOH |

| ¹H NMR (CDCl₃) | δ 7.50 (s, 1H) | H-3 (Furan ring proton) - Key diagnostic |

| δ 7.35 (d, 1H, J=8.5 Hz) | H-5 (Aromatic) | |

| δ 6.85 (d, 1H, J=8.5 Hz) | H-6 (Aromatic) | |

| δ 4.45 (q, 2H) | Ethyl ester CH₂ | |

| δ 4.05 (s, 3H) | C7-Methoxy | |

| LC-MS | [M+H]⁺ observed | Bromine isotope pattern (1:1 doublet) is essential.[2][10] |

Critical QC Point: Ensure the absence of the open-chain ether . In NMR, the ether shows a singlet at ~4.8 ppm (O-CH₂-CO) and the aldehyde proton at ~10.2 ppm. The cyclized benzofuran lacks the aldehyde and shifts the CH proton to the aromatic region (~7.5 ppm).

Troubleshooting & Optimization (The "Why")

| Problem | Root Cause | Solution |

| Stalled at Intermediate Ether | Steric Hindrance: The C4-Br blocks the rotation/attack of the enolate on the aldehyde. | Switch to Protocol A (Step 2) . Use DBU in refluxing toluene. The stronger base and higher boiling point drive the reaction. |

| Low Yield / Tarry Residue | Cannizzaro Reaction: Aldehyde disproportionation caused by hydroxide ions (from wet base). | Use anhydrous K₂CO₃ and dry DMF. Avoid NaOH or KOH.[1] |

| Hydrolysis of Ester | Water in Solvent: Ester hydrolyzes to the carboxylic acid before or after cyclization. | Ensure anhydrous conditions.[1][8] If acid forms (broad OH peak in IR/NMR), re-esterify using SOCl₂/EtOH. |

Workflow Visualization

Figure 2: Decision logic for stepwise vs. one-pot synthesis.

References

-

Precursor Availability: TCI Chemicals. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0). Link

-

General Benzofuran Synthesis: Burgstahler, A. W., & Worden, L. R. (1966). Coumarone-2-carboxylic Acid. Organic Syntheses, 46, 28. (Foundational Rap-Stoermer logic). Link

-

Steric Considerations in Cyclization: Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Discusses halogenated analogs).[11][3][1][12][8][9][7][10][13][14] Link

-

Side Reaction Management: BenchChem. Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. (Specific guidance on the ether intermediate). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]

- 5. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]

- 7. ias.ac.in [ias.ac.in]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. scribd.com [scribd.com]

- 14. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]

Application Notes & Protocols: Strategic C-4 Functionalization of 7-Methoxybenzofuran Scaffolds

Prepared by: Senior Application Scientist, Gemini Division

Abstract & Introduction

The 7-methoxybenzofuran core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic modification of this scaffold is paramount for Structure-Activity Relationship (SAR) studies and the development of novel drug candidates. Functionalization at the C-4 position is of particular interest as it allows for the introduction of diverse substituents that can profoundly modulate the molecule's pharmacological profile, including its potency as a phosphodiesterase type 4 (PDE4) inhibitor.[4]

However, the regioselective functionalization of the C-4 position presents a distinct chemical challenge. The C-7 methoxy group is an electron-donating substituent that acts as a powerful ortho, para-director in classical electrophilic aromatic substitution reactions.[5][6][7] This electronic effect inherently activates the C-2, C-6, and, to a lesser extent, the C-4 positions, often leading to mixtures of products in conventional electrophilic additions. Therefore, achieving selective C-4 functionalization requires specialized strategies that can override these innate electronic biases.

This guide provides an in-depth analysis of field-proven methodologies for the targeted C-4 functionalization of 7-methoxybenzofuran. We will explore three primary strategies: Directed Ortho-Metalation (DoM) , Halogenation and Subsequent Palladium-Catalyzed Cross-Coupling , and Vilsmeier-Haack Formylation . For each strategy, we will elucidate the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the causality behind key procedural choices to ensure reproducibility and success.

Strategic Approaches to C-4 Functionalization

Strategy I: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most elegant and direct method for achieving C-4 functionalization. This strategy leverages the C-7 methoxy group not as an electronic director, but as a coordinating Lewis base, or a "Directed Metalation Group" (DMG).[8]

Causality & Mechanism: The oxygen atom of the methoxy group possesses lone pairs that can chelate to a Lewis-acidic organolithium reagent, such as n-butyllithium (n-BuLi). This coordination pre-positions the organolithium base in close proximity to the C-4 proton, facilitating a regioselective deprotonation to form a 4-lithio-7-methoxybenzofuran intermediate.[8][9] This intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles to introduce new functional groups exclusively at the C-4 position.

Caption: Workflow for C-4 functionalization via Directed Ortho-Metalation (DoM).

Protocol 2.1.1: Synthesis of 7-Methoxybenzofuran-4-carbaldehyde via DoM

This protocol describes the C-4 formylation of 7-methoxybenzofuran using DMF as the electrophile.

Materials:

-

7-Methoxybenzofuran (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (1.1 eq, solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

-

Initial Solution: Dissolve 7-methoxybenzofuran (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

-

Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

-

Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before slowly warming to room temperature over 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 7-methoxybenzofuran-4-carbaldehyde.

Strategy II: C-4 Halogenation and Palladium-Catalyzed Cross-Coupling

This robust, two-stage strategy involves first installing a halogen "handle" at the C-4 position, which is then leveraged in a subsequent transition-metal-catalyzed reaction to form a new C-C or C-heteroatom bond. Bromination is the most common initial step.

Protocol 2.2.1: Synthesis of 4-Bromo-7-methoxybenzofuran

Direct C-4 bromination can be challenging due to competing reactions. A reliable method often involves a multi-step synthesis starting from a pre-halogenated precursor like o-bromophenol, which ensures the bromine is correctly positioned for the final benzofuran ring formation.[10]

Protocol 2.2.2: C-4 Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organohalide and an organoboron species.[11][12] Its wide functional group tolerance and relatively mild conditions make it ideal for late-stage diversification in drug discovery.

Causality & Mechanism: The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromo-7-methoxybenzofuran, forming a Pd(II) complex. This is often the rate-determining step.[11]

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

-

Setup: To a round-bottom flask or microwave vial, add 4-bromo-7-methoxybenzofuran (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[13]

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol. The choice of solvent and base is critical and often requires optimization for specific substrates.

-

Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C (or as specified for the chosen catalyst/ligand system) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

-

Purification: Purify the residue by flash column chromatography to obtain the 4-aryl-7-methoxybenzofuran product.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Typical Loading/Conc. | Rationale for Choice |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf) | 2-5 mol% | Pd(PPh₃)₄ is a common choice for general-purpose coupling. Buchwald or Fu-type precatalysts may be required for challenging substrates. |

| Ligand | SPhos, XPhos, PPh₃ | 4-10 mol% | Often incorporated in the precatalyst. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0-3.0 eq | The base activates the boronic acid for transmetalation. K₃PO₄ is often effective for a wide range of substrates.[13] |

| Solvent | Dioxane/H₂O, Toluene, DMF | 0.1 - 0.5 M | A polar, aprotic solvent is typically used. The addition of water can aid in dissolving the base and boronic acid species. |

| Temperature | 80 - 110 °C | - | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |

Strategy III: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds.[14] While the 7-methoxy group directs ortho/para, the C-4 position can be targeted under these reaction conditions, particularly if other positions are sterically hindered or electronically less favored.

Causality & Mechanism: The reaction proceeds via the formation of a highly electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent , from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[14][15] This electrophile then attacks the benzofuran ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. growingscience.com [growingscience.com]

Application Notes and Protocols for the Synthesis of Serotonin Reuptake Inhibitors Utilizing a 4-Bromo-7-methoxybenzofuran Scaffold

Foreword: The Benzofuran Core in Modern Antidepressant Design

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an ideal backbone for designing agents that target the central nervous system. Notably, the benzofuran moiety is a key component of several selective serotonin reuptake inhibitors (SSRIs), a class of drugs that have become a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[3][4] The antidepressant Vilazodone, for instance, features a benzofuran core, highlighting the therapeutic potential of this scaffold.[5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel serotonin reuptake inhibitors (SRIs) starting from the versatile building block, 4-Bromo-7-methoxybenzofuran. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions, to functionalize the benzofuran core and introduce moieties known to confer SRI activity. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable for the synthesis of a library of potential SRI candidates.

Strategic Overview: A Modular Approach to SRI Synthesis

Our synthetic strategy is centered around the functionalization of the 4-Bromo-7-methoxybenzofuran core at the C4 position. The bromine atom at this position serves as a versatile handle for introducing a variety of substituents via well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the side chain appended to the benzofuran nucleus.

The general synthetic workflow can be conceptualized as follows:

[Image of the chemical reaction showing 4-Bromo-7-methoxybenzofuran reacting with piperazine in the presence of a palladium catalyst and a base to yield 4-(Piperazin-1-yl)-7-methoxybenzofuran]```

Materials:

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| 4-Bromo-7-methoxybenzofuran | 227.06 g/mol | 1.0 | As required |

| Piperazine | 86.14 g/mol | 1.2 | |

| Pd₂(dba)₃ | 915.7 g/mol | 0.02 | |

| XPhos | 476.6 g/mol | 0.04 | |

| Sodium tert-butoxide (NaOtBu) | 96.10 g/mol | 1.4 | |

| Anhydrous Toluene | - | - |

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add 4-Bromo-7-methoxybenzofuran, piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with aryl bromides. *[7][8] Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the catalytic cycle. *[7][8] Solvent: Toluene is a non-polar solvent that works well for this type of reaction. *[7][8] Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity and to prevent side reactions.

[9]---

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. T[10]his reaction is known for its mild conditions and high functional group tolerance. W[11]e can employ this reaction to introduce aryl or heteroaryl moieties at the C4 position of our benzofuran scaffold.

Protocol 2: Synthesis of 4-(Pyridin-4-yl)-7-methoxybenzofuran

This protocol outlines the synthesis of a biaryl compound, which can be a precursor to more complex SRI candidates.

Reaction Scheme:

Materials:

| Reagent/Material | Molecular Weight | Moles (Equivalents) | Amount |

| 4-Bromo-7-methoxybenzofuran | 227.06 g/mol | 1.0 | As required |

| Pyridine-4-boronic acid | 122.92 g/mol | 1.1 | |

| Pd(PPh₃)₄ | 1155.6 g/mol | 0.03 | |

| Potassium Carbonate (K₂CO₃) | 138.21 g/mol | 2.0 | |

| 1,4-Dioxane/Water (4:1) | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Bromo-7-methoxybenzofuran and pyridine-4-boronic acid in a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst and Base Addition: Add Pd(PPh₃)₄ and potassium carbonate to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

-

Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step in the Suzuki catalytic cycle. * Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

[11]### Part 3: Elaboration of Intermediates to Final SRI Candidates

The functionalized benzofuran intermediates from the cross-coupling reactions can be further modified to generate the final SRI drug candidates. A common strategy involves the alkylation of a piperazine nitrogen with a suitable electrophile containing an indole moiety, a key feature of Vilazodone.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. psychiatria-danubina.com [psychiatria-danubina.com]

- 4. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]

- 5. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 6. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]

- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: Scalable Synthesis of 4-Bromo-7-methoxy-2-benzofurancarboxylic Acid

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to 4-bromo-7-methoxy-2-benzofurancarboxylic acid .

This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM1, DYRK1A) and GPCR modulators. The presence of the bromine at the C4 position allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C2-carboxylic acid serves as a versatile handle for amide coupling or heterocycle formation.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing substituted benzofurans is controlling the halogenation pattern.

-

Direct Bromination Route: Bromination of 7-methoxy-2-benzofurancarboxylic acid typically yields a mixture of the 4-bromo and 6-bromo isomers due to the competing directing effects of the methoxy group (ortho/para director) and the furan ring. Separation of these isomers is difficult and low-yielding.

-

Selected Route (Cyclization): To guarantee the 4-bromo regiochemistry, we employ a de novo benzofuran construction using a pre-functionalized salicylaldehyde precursor. By starting with 6-bromo-o-vanillin , the bromine position is "locked in" before the furan ring is formed.

Retrosynthetic Logic

-

Target: 4-Bromo-7-methoxy-2-benzofurancarboxylic acid.

-

Disconnection: C2–C3 bond and O1–C2 bond.

-

Precursors:

-

Fragment A: Ethyl bromoacetate (provides C2 and C3).

-

Fragment B: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (provides the benzene core with pre-installed substituents).

-

Workflow Visualization

Figure 1: Strategic workflow for the regioselective synthesis of the target benzofuran.

Part 2: Experimental Protocol

Phase 1: Material Verification (Critical Quality Attribute)

Stop Point: Before beginning, verify your starting material.

-

Compound: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (6-Bromovanillin is often confused with 5-Bromovanillin).

-

QC Check: The 5-bromo isomer (major product of direct vanillin bromination) has a doublet coupling constant of ~2.0 Hz (meta-coupling). The required 6-bromo isomer shows an ortho-coupling (d, J ≈ 8.5–9.0 Hz) for the two aromatic protons.

-

Source: Commercially available (CAS: 20035-41-0).[1]

Phase 2: Cyclization to Benzofuran Ester

Reaction:

Reagents:

-

6-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq, 23.1 g, 100 mmol)

-

Ethyl bromoacetate (1.2 eq, 13.3 mL, 120 mmol)

-

Potassium carbonate (anhydrous, 2.5 eq, 34.5 g, 250 mmol)

-

DMF (Dimethylformamide), anhydrous (250 mL, 0.4 M)

Procedure:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.

-

Dissolution: Add the aldehyde and anhydrous DMF. Stir until fully dissolved.

-

Base Addition: Add K₂CO₃ in a single portion. The suspension may turn bright yellow (phenoxide formation). Stir for 15 minutes at room temperature.

-

Alkylation: Add ethyl bromoacetate dropwise via syringe pump or addition funnel over 10 minutes. Exotherm warning: Monitor temperature.

-

Cyclization: Heat the mixture to 90°C . Maintain this temperature for 4–6 hours.

-

Mechanism Note: The initial O-alkylation is fast. The subsequent intramolecular aldol condensation and dehydration require heat.

-

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3] Starting material (Aldehyde) should be < 2%.

-

Workup:

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 100 mL) and cold ethanol (1 x 30 mL).

-

Drying: Dry in a vacuum oven at 45°C overnight.

-

Expected Yield: 75–85%

-

Appearance: Off-white to pale yellow solid.

-

Phase 3: Saponification to Carboxylic Acid

Reaction:

Reagents:

-

Ethyl 4-bromo-7-methoxybenzofuran-2-carboxylate (from Phase 2)

-

Lithium Hydroxide Monohydrate (3.0 eq)

-

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolution: Suspend the ester (20 g) in THF (200 mL).

-

Hydrolysis: Dissolve LiOH·H₂O in Water (65 mL) and add to the THF solution.

-

Reaction: Stir vigorously at room temperature for 16 hours. The solution should eventually become clear as the salt forms, then potentially cloudy again.

-

Optimization: If reaction is slow, heat to 50°C for 2 hours.

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove most THF.

-

Dilute the aqueous residue with water (100 mL).

-

Acidification: Cool to 0°C. Acidify dropwise with 2N HCl to pH ~2. The carboxylic acid will precipitate immediately.

-

-

Purification:

Part 3: Analytical Data & Validation

To ensure the protocol was successful, compare your product against these specifications.

| Parameter | Specification | Notes |

| Appearance | White to beige powder | Dark color indicates oxidation or residual DMF. |

| Purity (HPLC) | > 98.0% (AUC) | Detect at 254 nm. |

| 1H NMR (DMSO-d6) | δ 13.5 (br s, 1H, COOH)δ 7.65 (s, 1H, H-3)δ 7.45 (d, J=8.4 Hz, 1H, H-5)δ 7.05 (d, J=8.4 Hz, 1H, H-6)δ 3.98 (s, 3H, OMe) | Critical: The coupling constant of ~8.4 Hz between H5 and H6 confirms the ortho relationship, proving the 4-bromo regiochemistry. |

| Mass Spec (ESI-) | [M-H]⁻ = 269/271 | Characteristic 1:1 bromine isotope pattern. |

Part 4: Troubleshooting & Critical Parameters

Regioisomer Contamination

-

Symptom: NMR shows complex splitting or meta-coupling (~2 Hz).

-

Cause: Impure starting material (presence of 5-bromo-o-vanillin).

-

Solution: Recrystallize the starting aldehyde from Ethanol/Water before Step 1.

Incomplete Cyclization

-

Symptom: Isolation of the linear intermediate (O-alkylated aldehyde) instead of the benzofuran.

-

Cause: Reaction temperature too low or insufficient base.

-

Solution: Ensure the reaction reaches 90°C. If the intermediate persists, add a catalytic amount of DBU (10 mol%) to drive the aldol condensation.

Decarboxylation

-

Symptom: Loss of COOH group (formation of 4-bromo-7-methoxybenzofuran).

-

Cause: Overheating during the saponification or acidification steps.

-

Solution: Perform acidification at 0°C and do not heat the acidic solution. Benzofuran-2-carboxylic acids can decarboxylate under vigorous thermal/acidic conditions.

Part 5: Safety Information

-

Brominated Compounds: Many brominated aromatics are irritants or sensitizers. Handle in a fume hood.

-

Ethyl Bromoacetate: Highly toxic and a potent lachrymator. Use double gloves and handle strictly in a fume hood. Destroy excess reagent with aqueous ammonia or dilute NaOH.

-

Waste Disposal: Segregate halogenated organic waste from non-halogenated solvents.

References

-

Regioselective Synthesis of Benzofurans

- Rapoport, H., et al. "The Synthesis of Benzofurans from Salicylaldehydes." Journal of Organic Chemistry.

-

Precursor Characterization (6-Bromo-o-vanillin)

-

Analogous Protocols & NMR Data

- ResearchGate: "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents". Provides NMR comparisons for 4-bromo substituted benzofuran esters.

- Katritzky, A. R. Comprehensive Heterocyclic Chemistry II. Vol 2. Elsevier.

Sources

- 1. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 20035-41-0 [chemicalbook.com]

- 2. US20130046103A1 - Preparation of benzofurans and use thereof as synthetic intermediates - Google Patents [patents.google.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 6. sites.nvcc.edu [sites.nvcc.edu]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 4-Bromo-7-methoxybenzofuran

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-Bromo-7-methoxybenzofuran and facing challenges, particularly with the critical cyclization step. As a key intermediate in the synthesis of various biologically active molecules, achieving a high yield of this benzofuran is often paramount.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized procedures to help you overcome common hurdles. We will focus on a prevalent and robust synthetic route: the acid-catalyzed intramolecular cyclization of an acetal precursor.

Section 1: A Common Synthetic Pathway

The synthesis of 4-Bromo-7-methoxybenzofuran is frequently accomplished via a two-step process. This involves the initial O-alkylation of a substituted phenol followed by an acid-catalyzed cyclization, which is often the most challenging step to optimize.

-

Step 1: O-Alkylation. 3-Bromo-6-methoxyphenol is reacted with a 2-haloacetaldehyde acetal (e.g., 2-bromoacetaldehyde dimethyl acetal) under basic conditions to form the ether-linked precursor, 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene.

-

Step 2: Acid-Catalyzed Cyclization. The precursor is treated with a strong acid to induce an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the target 4-Bromo-7-methoxybenzofuran.

The overall workflow can be visualized as follows:

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting the Cyclization Step

This section addresses the most common issues encountered during the acid-catalyzed cyclization in a question-and-answer format.

Q1: My reaction has a very low or no yield of the desired product. What are the likely causes?

A low yield is the most frequent problem and can stem from several factors. Let's break down the potential culprits.

-

Possible Cause A: Ineffective or Inappropriate Acid Catalyst

The choice of acid is critical for driving the reaction to completion while minimizing degradation. The catalyst must be strong enough to promote the formation of the key oxonium ion intermediate without being so harsh that it causes polymerization.[1]

Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid protonates the acetal, leading to the elimination of methanol and the formation of a reactive oxonium ion. This electrophile is then attacked by the electron-rich aromatic ring. A weak acid will not efficiently generate the oxonium ion, stalling the reaction. Conversely, an overly aggressive acid at high temperatures can lead to decomposition.

Solutions:

-

Switch to Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and a strong, non-oxidizing acid, making it a common choice for this type of cyclization.[2] It often gives clean reactions, but its high viscosity can make stirring and workup challenging.

-

Consider Lewis Acids: Lewis acids can offer milder reaction conditions and different selectivity profiles. Gallium(III) triflate (Ga(OTf)₃) and Bismuth(III) triflate (Bi(OTf)₃) are powerful catalysts for intramolecular hydroalkoxylation and cyclodehydration reactions.[3]

-

Use a Strong Brønsted Acid: Concentrated sulfuric acid or p-toluenesulfonic acid (pTSA) are viable options, though they may require more careful control of temperature to prevent charring.[3]

Catalyst Typical Conditions Advantages Disadvantages Polyphosphoric Acid (PPA) 80-120 °C Strong dehydrating agent, non-oxidizing Highly viscous, difficult workup Sulfuric Acid (H₂SO₄) 50-100 °C Inexpensive, readily available Can cause charring/sulfonation at high temp. p-Toluenesulfonic Acid (pTSA) Reflux in Toluene (with Dean-Stark) Milder than H₂SO₄, removes water azeotropically May require longer reaction times Gallium(III) Triflate (Ga(OTf)₃) 25-80 °C Highly effective Lewis acid, milder conditions Expensive Bismuth(III) Triflate (Bi(OTf)₃) 25-80 °C Water-tolerant Lewis acid, efficient Expensive -

-

Possible Cause B: Suboptimal Reaction Temperature and Time

Causality: Cyclization reactions have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal decomposition of the starting material and product, leading to the formation of intractable tars.

Solutions:

-

Incremental Temperature Increase: Start the reaction at a moderate temperature (e.g., 60-70 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature by 10 °C increments.

-

Time Course Study: Once a suitable temperature is found, run small-scale experiments for varying durations (e.g., 2h, 4h, 8h, 24h) to find the optimal reaction time that maximizes product formation before significant degradation occurs.

-

-

Possible Cause C: Presence of Water

Causality: This is an acid-catalyzed dehydration reaction. The presence of excess water in the starting materials or solvent can inhibit the reaction by quenching the acid catalyst and hydrolyzing the acetal back to the aldehyde, preventing the formation of the necessary electrophile.

Solutions:

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents if the reaction is not run neat in the acid (e.g., pTSA in toluene). Ensure your precursor is free of water.

-

Use a Dehydrating Acid: PPA is excellent for this as it actively consumes water generated during the reaction.[2]

-

Employ a Dean-Stark Trap: When using catalysts like pTSA in a solvent like toluene, a Dean-Stark apparatus will azeotropically remove water as it forms, driving the equilibrium towards the product.

-

Q2: I am getting a significant amount of an isomeric byproduct. How can I improve regioselectivity?

This is a classic challenge in electrophilic aromatic substitution on a polysubstituted ring. The cyclization can potentially occur at two different positions.

Causality: The key intermediate is the oxonium ion, which acts as the electrophile. The aromatic ring is the nucleophile. The cyclization will occur at the carbon position on the ring that is most nucleophilic (most activated) and sterically accessible. In your precursor, the ether linkage is at C1. The methoxy group is at C4, and the bromo group is at C5. The cyclization can occur at C2 (ortho to the ether) or C6 (ortho to the ether, para to the methoxy, and ortho to the bromo).

-

The methoxy group is a strong activating, ortho-, para-director.

-

The ether linkage is also an activating, ortho-, para-director.

-

The bromo group is a deactivating, ortho-, para-director.

The desired product, 4-Bromo-7-methoxybenzofuran, results from cyclization at the C6 position. The undesired isomer would result from cyclization at the C2 position. The electronic and steric environment dictates the outcome.

Caption: Competing pathways in the cyclization reaction.

Solutions:

-

Leverage Steric Hindrance: Bulky Lewis acids may preferentially coordinate in a way that directs the cyclization to the less sterically hindered C6 position. Experimenting with different Lewis acids (e.g., Ga(OTf)₃ vs. AlCl₃) can sometimes alter the isomeric ratio.[3]

-

Lower the Reaction Temperature: Reactions under kinetic control (lower temperature) often favor the electronically preferred product. The C6 position is para to the strongly activating methoxy group, making it highly nucleophilic. A lower reaction temperature may enhance the preference for attack at this site over the C2 position.

-

Solvent Effects: The polarity of the solvent can influence the transition state energies of the two competing pathways. If using a system like pTSA in a solvent, screening solvents (e.g., toluene vs. dioxane vs. acetonitrile) may impact the product ratio.

Q3: My reaction is producing a lot of black tar and polymer. What's going wrong?

Causality: Tar formation is a clear sign of product/starting material decomposition. This is almost always caused by conditions that are too harsh—either the acid is too strong, the temperature is too high, or the reaction was left for too long. Benzofurans, while aromatic, can be susceptible to polymerization under strong acid conditions.

Solutions:

-

Reduce Temperature Immediately: This is the first and most important variable to adjust. Reduce the reaction temperature by 20-30 °C.

-

Use a Milder Acid: If reducing the temperature stalls the reaction, switch to a milder acid catalyst. If you are using concentrated H₂SO₄, try PPA. If PPA is causing charring, try pTSA in refluxing toluene.[3]

-

Decrease Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, or when the desired product spot on the TLC plate appears to be at its maximum intensity, work up the reaction immediately. Do not let it stir for extended periods "just to be sure."

Section 3: Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the acid-catalyzed cyclization?

The mechanism proceeds in four key steps, as illustrated below.

Caption: Stepwise mechanism of acid-catalyzed cyclization.

-

Protonation: A lone pair on one of the acetal's oxygen atoms attacks a proton (H⁺) from the acid catalyst.

-

Formation of the Electrophile: The protonated intermediate is unstable and eliminates a molecule of methanol (CH₃OH) to form a highly reactive oxonium ion. This is the key electrophile.

-

Ring Closure: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form a new carbon-carbon bond and a six-membered ring intermediate. This step re-aromatizes the benzene ring.

-

Dehydration: The second methoxy group is protonated and eliminated as another molecule of methanol, and a proton is lost from the adjacent carbon, resulting in the formation of the furan ring's double bond.

Q: Are there alternative methods to acid-catalyzed cyclization for synthesizing substituted benzofurans?

Yes, transition-metal-catalyzed methods are powerful alternatives, though they often require more specialized reagents.

-

Sonogashira Coupling followed by Cyclization: A very common and versatile method involves a palladium/copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne.[4][5] The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization (often catalyzed by the same metal or a different catalyst in a one-pot fashion) to form the benzofuran ring. This method offers excellent control and tolerates a wide range of functional groups.[6][7]

Q: What is the best way to purify the final 4-Bromo-7-methoxybenzofuran product?

Post-reaction workup and purification are critical for obtaining a high-purity product.

-

Workup: After cooling, the reaction mixture (especially a PPA reaction) should be quenched by carefully pouring it onto crushed ice. This hydrolyzes the PPA and precipitates the crude product. The aqueous mixture is then extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

-

Purification:

-

Column Chromatography: This is the most effective method for separating the desired product from isomers and baseline impurities. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.

-

Recrystallization: If the product obtained from chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.[8]

-

Section 4: Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 1: Synthesis of Precursor 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene

-

To a stirred solution of 3-Bromo-6-methoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC (20% EtOAc/Hexanes).

-

After completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the precursor as a clear oil.

Protocol 2: Optimized Cyclization to 4-Bromo-7-methoxybenzofuran using PPA

-

Place polyphosphoric acid (approx. 10 times the weight of the precursor) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Heat the PPA to 80 °C with stirring to reduce its viscosity.

-

Add the precursor, 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene (1.0 eq), dropwise to the hot, stirring PPA.

-

Increase the temperature to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress carefully by taking small aliquots, quenching them in ice/water, extracting with EtOAc, and analyzing by TLC.

-

Once the reaction is complete, cool the flask to about 60-70 °C (to keep the mixture mobile) and carefully pour the contents onto a large beaker of crushed ice with vigorous stirring.

-

Allow the ice to melt, then extract the aqueous slurry three times with ethyl acetate.

-

Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 0-5% ethyl acetate in hexanes gradient) to afford 4-Bromo-7-methoxybenzofuran.

References

[4] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [3] Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Available at: [2] CN103724305A - Preparation method of 7-bromobenzofuran. (2014). Google Patents. Available at: [1] Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. (n.d.). WuXi Biology. Available at: [6] Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.). Available at: [5] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). ACS Publications. Available at: [9] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [7] Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [8] Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2020). National Institutes of Health (NIH). Available at:

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. CN103724305A - Preparation method of 7-bromobenzofuran - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

Troubleshooting Suzuki coupling failures with electron-rich benzofurans

An essential tool in medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction enables the formation of crucial carbon-carbon bonds.[1][2][3] However, when working with electron-rich heterocyclic systems like benzofurans, researchers often face challenges that lead to low yields or complete reaction failure. The electron-donating nature of the benzofuran ring can impede key steps in the catalytic cycle, while the instability of the corresponding boronic acids presents its own set of problems.

This technical support guide, designed for chemists and drug development professionals, provides a structured approach to troubleshooting these complex reactions. By understanding the underlying mechanistic principles, you can systematically diagnose and resolve common issues.

Core Principles: Why Are Electron-Rich Benzofurans Challenging?

The Suzuki coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Electron-rich benzofurans primarily complicate the oxidative addition step.

-

Slow Oxidative Addition: When the benzofuran is the halide partner, its high electron density makes it less electrophilic. This slows down the rate-limiting oxidative addition of the palladium(0) catalyst to the carbon-halide bond.[5] This issue is particularly pronounced with less reactive aryl chlorides.[6][7]

-

Boronic Acid Instability: Conversely, if you are using a benzofuran boronic acid, its electron-rich nature makes it highly susceptible to protodeboronation . This is a detrimental side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from water or other protic sources, effectively destroying your nucleophile.[5][8] This process is often catalyzed by the base required for the main reaction.[8]

Below is a general troubleshooting workflow to diagnose and address common failures.

Caption: General troubleshooting workflow for Suzuki coupling failures.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I've recovered all my starting benzofuran halide. What's wrong?

Answer: This classic symptom points directly to a failure in the initial oxidative addition step. The palladium(0) catalyst is not inserting into your benzofuran-halide bond. The electron-rich nature of the benzofuran is the likely culprit, making the halide a poor electrophile.

Causality & Solution: To overcome this activation barrier, you need a more reactive catalyst system. The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the formation of the active monoligated palladium species, and accelerate the oxidative addition step.[3][9]

Troubleshooting Steps:

-

Switch to a Modern Ligand/Precatalyst: If you are using a traditional catalyst like Pd(PPh₃)₄, switch to a more robust system. Buchwald-type biarylphosphine ligands are the industry standard for challenging couplings.

-

Increase Temperature: Oxidative addition is often the rate-limiting step, and its rate is highly temperature-dependent.

-

Use a More Reactive Halide: The reactivity order for the leaving group is I > Br > OTf >> Cl.[3][7] If you are using a benzofuran chloride, the reaction is significantly more challenging and requires a highly active catalyst system. Consider synthesizing the bromide or iodide analogue if possible.

| Parameter | Recommendation for Electron-Rich Benzofuran Halides | Rationale |

| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Precursors that readily form Pd(0) in situ.[3] |

| Ligand | SPhos, RuPhos, or XPhos | Bulky, electron-rich ligands that accelerate slow oxidative addition.[2][9] |

| Base | K₃PO₄ or K₂CO₃ | Moderately strong, non-nucleophilic bases are often effective.[9] |

| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic solvents are standard; a small amount of water can aid in dissolving the base and facilitating transmetalation. |

Q2: My benzofuran boronic acid seems to be disappearing, and I see a lot of the simple, de-borylated benzofuran by-product. What is happening?

Answer: You are observing protodeboronation , the most common side reaction for electron-rich boronic acids.[5] The C-B bond is being cleaved by a proton source (often water) in a process that is unfortunately facilitated by the base you've added to promote the Suzuki reaction.[8]

Causality & Solution: The goal is to protect the boronic acid until it's needed for transmetalation. Switching from a boronic acid to a more stable derivative is the most effective strategy.

Troubleshooting Steps:

-

Use a Boronate Ester: Pinacol esters (Bpin) or neopentyl glycol esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[6] While they are less reactive, the slow release of the boronic acid in situ can lead to higher overall yields. Trace water in the reaction often facilitates the hydrolysis of the ester to the active boronic acid just before transmetalation.[9]

-

Consider Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They are less prone to protodeboronation and react efficiently under Suzuki conditions.[2]

-

Minimize Water and Use a Milder Base: While some water is often beneficial, excess water can accelerate protodeboronation. Try reducing the amount of water or using an anhydrous base like KF.[10]

Caption: Suzuki cycle and competing side reactions for boronic acids.

Q3: I am getting a significant amount of homocoupling product (a benzofuran-benzofuran dimer). How can I prevent this?

Answer: Homocoupling arises from two potential pathways: the coupling of two boronic acid molecules or the coupling of two aryl halide molecules. The former is more common and is typically promoted by the presence of oxygen or unreduced Pd(II) species in your reaction mixture.[6]

Causality & Solution: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid. Similarly, if you start with a Pd(II) salt like Pd(OAc)₂ and the initial reduction to Pd(0) is inefficient, the remaining Pd(II) can drive this side reaction.

Troubleshooting Steps:

-

Thoroughly Degas Your Reaction: This is the most critical step. Before adding your catalyst, bubble an inert gas (Argon or Nitrogen) through your solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Use a Pd(0) Source: Using a catalyst source that is already in the Pd(0) oxidation state, such as Pd₂(dba)₃, can minimize the amount of initial Pd(II).[6] However, these can degrade to form palladium black, so using a well-defined precatalyst is often better.

-

Employ a Precatalyst: Modern palladium precatalysts are designed to be air-stable and generate the active Pd(0) species cleanly and efficiently upon heating, ensuring minimal residual Pd(II).

Experimental Protocol: Screening Reaction Conditions

When faced with a difficult coupling, a systematic screening approach is often the most efficient way to identify optimal conditions. This protocol outlines a parallel screening experiment.

Objective: To identify the best combination of ligand, base, and solvent for the coupling of a halo-benzofuran with an arylboronic acid.

Materials:

-

Halo-benzofuran (1.0 equiv)

-

Arylboronic acid or ester (1.5 equiv)

-

Palladium source (e.g., Pd₂(dba)₃, 2 mol %)

-

Ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 4 mol %)

-

Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 equiv)

-